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Introduction

The CRISPR/Cas9 system has emerged as a revolutionary tool for gene editing, offering
unprecedented precision in modifying the genome. However, the therapeutic translation of this
technology is highly dependent on the development of safe and effective delivery systems.
Lipid nanopatrticles (LNPs) have become a leading platform for the in vivo delivery of nucleic
acid-based therapeutics, including the components of the CRISPR/Cas9 system.[1][2][3]

lonizable lipids are a critical component of modern LNP formulations, enabling high
encapsulation efficiency of nucleic acids and facilitating their release into the cytoplasm of
target cells. "Lipid 9" is an example of such an ionizable lipid used in the synthesis of LNPs for
the delivery of mMRNA and other nucleic acid payloads.[4][5] These application notes provide an
overview of the use of ionizable lipid-containing LNPs, exemplified by formulations analogous
to those using Lipid 9, for the delivery of CRISPR/Cas9 components, along with detailed
protocols for their formulation, characterization, and application.

Principle of LNP-Mediated CRISPR/Cas9 Delivery

LNP-based delivery of the CRISPR/Cas9 system is most commonly achieved by encapsulating
messenger RNA (mRNA) encoding the Cas9 protein and a single guide RNA (sgRNA) that
directs the Cas9 nuclease to a specific genomic locus. The key to this delivery system is the
ionizable lipid.
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At an acidic pH (typically ~4.0) during formulation, the amine headgroup of the ionizable lipid
becomes protonated (positively charged).[6] This positive charge facilitates the complexation
and encapsulation of the negatively charged mRNA and sgRNA cargo. Following systemic
administration, the LNPs are taken up by target cells, primarily in the liver, through endocytosis.
As the endosome matures, its internal pH drops, causing the ionizable lipid to become
protonated again. This charge reversal is believed to disrupt the endosomal membrane, leading
to the release of the mMRNA and sgRNA into the cytoplasm.[7][8] Once in the cytoplasm, the
MRNA is translated into the Cas9 protein, which then complexes with the sgRNA to form a
functional ribonucleoprotein (RNP). This RNP complex translocates to the nucleus to perform

the targeted gene editing.
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Figure 1: Mechanism of LNP-mediated CRISPR/Cas9 delivery.
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Quantitative Data Summary

The following tables summarize typical quantitative data for LNP formulations used in
CRISPR/Cas9 delivery, based on published studies.

Table 1. Example LNP Formulation Parameters

Component Example Lipids Molar Ratio (%) Reference

DLin-MC3-DMA,

lonizable Cationic
SM-102, ALC-0315, 48 - 60 [9][10][11]

Lipid L.

"Lipid 9" analogue
Helper Lipid DOPE, DSPC 9-16 [319]
Structural Lipid Cholesterol 31-46.5 [3][9][10]

| PEG-Lipid | DMG-PEG2000, C14-PEG-2000 | 1.5 - 2.5 |[3][9] |

Table 2: Typical Physicochemical Properties of LNPs

Parameter Typical Value Method of Analysis Reference
Particle Size Dynamic Light

. 70 - 110 nm ) [9]1[12]
(Diameter) Scattering (DLS)
Polydispersity Index Dynamic Light

yaIspersity <0.2 Y _ ; [3][12]
(PDI) Scattering (DLS)

) -5t0 -20 mV (at Laser Doppler
Zeta Potential ) [3]
neutral pH) Velocimetry

| Encapsulation Efficiency | > 90% | RiboGreen Assay |[9][12] |

Table 3: In Vitro and In Vivo Gene Editing Efficiencies
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Delivery Editing
Target Gene Model System o Reference
Method Efficiency
. >97%
. Systemic IV o
TTR Mouse Liver . reduction in [13]
Injection

serum protein

) ~80%
) Systemic IV
PCSK9 Mouse Liver o knockdown of [14]
Injection )
expression
Antithrombin ) Systemic IV ~22-38% indel
Mouse Liver o [13]
(AT) Injection frequency

| Reporter Gene | HEK293T cells | In Vitro Transfection | ~60% gene knock-out |[14] |

Experimental Protocols
Protocol 1: Preparation of LNPs for CRISPR/Cas9 mRNA
Delivery

This protocol describes the formulation of LNPs encapsulating Cas9 mRNA and sgRNA using a
microfluidic mixing system.

Materials:

¢ lonizable lipid (e.g., SM-102)

o Helper lipid (e.g., DSPC)

e Cholesterol

e PEG-lipid (e.g., DMG-PEG2000)

o Ethanol (200 proof, molecular biology grade)
e Cas9 mRNA

« SgRNA
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Citrate buffer (50 mM, pH 4.0)

Phosphate-buffered saline (PBS), pH 7.4 (nuclease-free)

Microfluidic mixing device (e.g., NanoAssemblr)

Dialysis cassette (e.g., 10K MWCO)
Procedure:

o Prepare Lipid Stock Solutions: Dissolve the ionizable lipid, helper lipid, cholesterol, and
PEG-lipid in ethanol to create individual stock solutions (e.g., 10-20 mg/mL).

e Prepare Lipid Mixture (Organic Phase): Combine the lipid stock solutions in the desired
molar ratio (e.g., 50:10:38.5:1.5) in an Eppendorf tube. Vortex to mix thoroughly.

e Prepare Nucleic Acid Mixture (Aqueous Phase): Dilute the Cas9 mRNA and sgRNA in 50
mM citrate buffer (pH 4.0) to the desired concentration.

» Microfluidic Mixing: a. Load the lipid mixture into one syringe and the nucleic acid mixture
into another syringe. b. Set up the microfluidic device according to the manufacturer's
instructions. A typical flow rate ratio is 3:1 (aqueous:organic). c. Initiate the mixing process.
The rapid mixing of the two phases will cause the lipids to precipitate and self-assemble into
LNPs, encapsulating the nucleic acids.

 Dialysis: a. Transfer the resulting LNP solution to a dialysis cassette. b. Dialyze against 1x
PBS (pH 7.4) for at least 2 hours, with one buffer exchange, to remove ethanol and raise the
pH.

o Concentration and Sterilization: a. If necessary, concentrate the LNP solution using a
centrifugal filter device. b. Sterilize the final LNP formulation by passing it through a 0.22 pym
filter.

» Storage: Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
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Figure 2: Workflow for LNP formulation and characterization.

Protocol 2: In Vitro Transfection and Gene Editing
Analysis
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Materials:

Target cell line (e.g., HEK293T)

o Complete cell culture medium

e LNP-CRISPR/Cas9 formulation (from Protocol 1)

o Genomic DNA extraction kit

e PCR primers flanking the target site

e T7 Endonuclease | (T7E1) or SURVEYOR nuclease
e Agarose gel and electrophoresis system

* DNA sequencing service (for Sanger or NGS)
Procedure:

o Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well) at a density that will result in 70-
80% confluency at the time of transfection.

o Transfection: a. Dilute the LNP-CRISPR/Cas9 formulation in serum-free medium. b. Remove
the existing medium from the cells and add the LNP-containing medium. c. Incubate for 4-6
hours at 37°C. d. Add complete medium and continue to incubate.

e Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract genomic DNA
using a commercial Kit.

o PCR Amplification: Amplify the genomic region surrounding the target site using high-fidelity
DNA polymerase.

e Mismatch Cleavage Assay (T7E1): a. Denature and re-anneal the PCR products to form
heteroduplexes. b. Treat the re-annealed DNA with T7E1 nuclease, which cleaves
mismatched DNA. c. Analyze the cleavage products by agarose gel electrophoresis. d.
Quantify the indel frequency based on the band intensities of the cleaved and uncleaved
products.
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e Sequencing: For more precise analysis, clone the PCR products into a vector and perform
Sanger sequencing on individual clones, or use Next-Generation Sequencing (NGS) for
deep sequencing of the PCR amplicons.

Protocol 3: In Vivo Administration and Efficacy
Assessment

This protocol provides a general workflow for evaluating the in vivo efficacy of LNP-
CRISPR/Cas9 in a mouse model.

Materials:

Animal model (e.g., C57BL/6 mice)

LNP-CRISPR/Cas9 formulation (from Protocol 1)

Sterile saline or PBS

ELISA kit for target protein quantification

Tissue collection and processing reagents
Procedure:

o LNP Administration: a. Dilute the LNP formulation in sterile saline or PBS to the desired
dose. b. Administer the formulation to mice via intravenous (1V) tail vein injection.

e Monitoring: Monitor the animals for any adverse effects.

o Sample Collection: a. At various time points post-injection (e.g., 7, 14, 28 days), collect blood
samples via submandibular or retro-orbital bleeding. b. At the end of the study, euthanize the
animals and harvest tissues, particularly the liver.

» Efficacy Assessment: a. Protein Knockdown: Isolate serum from blood samples and quantify
the target protein levels using an ELISA kit. Compare the protein levels in treated animals to
those in control animals. b. Gene Editing in Tissue: Extract genomic DNA from the harvested
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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